2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide
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Overview
Description
2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. The compound has also been shown to induce cell death in cancer cells by disrupting their metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide vary depending on the specific application and dosage. In general, the compound has been shown to reduce inflammation and pain, induce cell death in cancer cells, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide in lab experiments is its well-characterized mechanism of action and potential therapeutic applications. However, the compound may have limited solubility in certain solvents and may require specialized equipment for synthesis and purification.
Future Directions
There are several potential future directions for the study of 2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide. One area of interest is the development of more efficient synthesis methods and purification techniques. Another potential direction is the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide involves the reaction of 4-(4-aminophenoxy)acetamide with 3-allyl-3-(hydroxymethyl)piperidine-2,6-dione. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-[3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carbonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-8-18(13-21)9-3-10-20(12-18)17(23)14-4-6-15(7-5-14)24-11-16(19)22/h2,4-7,21H,1,3,8-13H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLNMRJKMFYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=C(C=C2)OCC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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